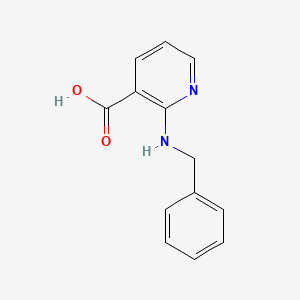2-(Benzylamino)nicotinic acid
CAS No.: 33522-80-4
Cat. No.: VC1965609
Molecular Formula: C13H12N2O2
Molecular Weight: 228.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 33522-80-4 |
|---|---|
| Molecular Formula | C13H12N2O2 |
| Molecular Weight | 228.25 g/mol |
| IUPAC Name | 2-(benzylamino)pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C13H12N2O2/c16-13(17)11-7-4-8-14-12(11)15-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,14,15)(H,16,17) |
| Standard InChI Key | AHAACQWBYCPTNV-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CNC2=C(C=CC=N2)C(=O)O |
| Canonical SMILES | C1=CC=C(C=C1)CNC2=C(C=CC=N2)C(=O)O |
Introduction
Chemical Structure and Identification
2-(Benzylamino)nicotinic acid (C₁₃H₁₂N₂O₂) is a pyridine derivative featuring a carboxylic acid group at the 3-position and a benzylamino group at the 2-position. This structural arrangement gives the compound distinctive chemical properties that differentiate it from other nicotinic acid derivatives.
Basic Identification Parameters
The compound is formally identified through several standardized parameters as outlined in Table 1.
Table 1: Identification Parameters of 2-(Benzylamino)nicotinic Acid
| Parameter | Value |
|---|---|
| IUPAC Name | 2-(benzylamino)pyridine-3-carboxylic acid |
| CAS Registry Number | 33522-80-4 |
| Molecular Formula | C₁₃H₁₂N₂O₂ |
| Molecular Weight | 228.25 g/mol |
| PubChem CID | 214596 |
| InChIKey | AHAACQWBYCPTNV-UHFFFAOYSA-N |
The compound features a benzyl group connected to the pyridine ring via an amino linkage, with the carboxylic acid positioned adjacent to this connection point . This structural arrangement contributes to its distinctive chemical behavior and potential applications.
Structural Representation
The molecular structure of 2-(benzylamino)nicotinic acid is characterized by a pyridine ring with a carboxylic acid substituent at position 3 and a benzylamino group at position 2. The benzylamino group consists of a benzene ring connected to the amino nitrogen through a methylene bridge. This structure can be represented by the SMILES notation: C1=CC=C(C=C1)CNC2=C(C=CC=N2)C(=O)O .
Physical and Chemical Properties
2-(Benzylamino)nicotinic acid possesses several notable physical and chemical properties that influence its behavior in various applications and synthetic processes.
Physical Properties
The compound exists as a solid at room temperature with specific physical characteristics that have been determined through analytical methods. These properties are summarized in Table 2.
Table 2: Physical Properties of 2-(Benzylamino)nicotinic Acid
| Property | Value | Confidence Range |
|---|---|---|
| Density | 1.3 g/cm³ | ±0.1 g/cm³ |
| Boiling Point | 426.3 °C | ±35.0 °C (at 760 mmHg) |
| Flash Point | 211.6 °C | ±25.9 °C |
| Index of Refraction | 1.668 | Not specified |
| Vapor Pressure | 0.0 mmHg | ±1.1 mmHg (at 25°C) |
These physical properties indicate that 2-(benzylamino)nicotinic acid is a stable compound with a high boiling point and low volatility at standard temperature and pressure .
Chemical Properties and Reactivity
Several key chemical parameters that influence the compound's behavior in biological systems and chemical reactions include:
-
LogP: 3.22 (indicating moderate lipophilicity)
-
Polar Surface Area (PSA): 62.22 Ų
The compound's functional groups—particularly the carboxylic acid and secondary amine—provide sites for potential chemical modifications and reactions. The carboxylic acid group can participate in esterification, amide formation, and salt formation, while the secondary amine can undergo N-alkylation, acylation, and other transformations.
Analytical Characteristics
Mass spectrometry analysis reveals distinctive fragmentation patterns and adduct formations that are useful for analytical identification. The predicted collision cross-section (CCS) values for various ionized forms are presented in Table 3.
Table 3: Predicted Collision Cross Section Values for 2-(Benzylamino)nicotinic Acid
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 229.09715 | 150.8 |
| [M+Na]⁺ | 251.07909 | 164.0 |
| [M+NH₄]⁺ | 246.12369 | 158.3 |
| [M+K]⁺ | 267.05303 | 157.4 |
| [M-H]⁻ | 227.08259 | 154.4 |
| [M+Na-2H]⁻ | 249.06454 | 159.8 |
| [M]⁺ | 228.08932 | 153.5 |
| [M]⁻ | 228.09042 | 153.5 |
These collision cross-section values are valuable for identification and quantification of the compound using ion mobility spectrometry coupled with mass spectrometry techniques .
Synthesis Methods
The synthesis of 2-(benzylamino)nicotinic acid and related derivatives involves several reaction pathways, with the most common being the nucleophilic substitution between 2-aminonicotinic acid derivatives and benzyl halides.
General Synthetic Approach
The preparation typically involves reacting a benzyl halide derivative with a 2-aminonicotinic acid derivative in a polar solvent under basic conditions. This reaction occurs via nucleophilic substitution, where the amino group of the nicotinic acid derivative acts as a nucleophile towards the benzyl halide.
The general reaction conditions involve:
-
Temperature range: 0 to 100°C
-
Reaction duration: 1 to 20 hours
Specific Synthesis Example
A detailed synthesis procedure described in patent literature provides insight into the practical aspects of preparing benzyl nicotinic acid derivatives:
-
2-Amino-6-methylnicotinic acid (3.04 g) is suspended in N,N-dimethylformamide (60 mL)
-
Potassium carbonate (5.53 g) is added, and the mixture is stirred at 40°C for 30 minutes
-
4-Phenoxybenzyl chloride (4.37 g) is added dropwise to the suspension
-
The reaction mixture is heated and stirred at 80°C for 2 hours
-
After cooling to room temperature, N,N-dimethylformamide is partially removed under reduced pressure
-
Ice water (100 mL) is added to the residue and stirred at room temperature for 10 minutes
-
The precipitated crystals are collected by filtration and dried
This procedure yields the product with 96% yield and 99.7% purity, as determined by liquid chromatography analysis. The melting point of the product is 122-124°C .
Relation to Nicotinic Acid
While 2-(benzylamino)nicotinic acid is structurally related to nicotinic acid (niacin), it's important to distinguish between these compounds as they likely possess different pharmacological properties.
Structural Comparison
Nicotinic acid (vitamin B3) is a simple pyridine-3-carboxylic acid, whereas 2-(benzylamino)nicotinic acid features an additional benzylamino substituent at the 2-position. This structural modification significantly alters the compound's physical properties, chemical reactivity, and potentially its biological activity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume